molecular formula C22H24FN3O2 B12416402 Declenperon-d6

Declenperon-d6

Cat. No.: B12416402
M. Wt: 387.5 g/mol
InChI Key: VNLMLHDKNUIWNM-PJCNISHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Declenperon-d6 is a deuterated form of Declenperon, where hydrogen atoms are replaced with deuterium. This isotopic labeling is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound, Declenperon .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Declenperon-d6 involves the deuteration of Declenperon. This process typically includes the exchange of hydrogen atoms with deuterium using deuterated reagents such as deuterium oxide (D2O) or deuterated solvents like benzene-d6. The reaction is often catalyzed by metal catalysts such as iridium or ruthenium complexes under mild conditions .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and efficient catalytic systems to ensure complete deuteration. The reaction conditions are optimized to maximize yield and purity, often involving multiple steps of deuteration and purification .

Chemical Reactions Analysis

Types of Reactions: Declenperon-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Declenperon-d6 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Declenperon-d6 is similar to that of Declenperon. It exerts its effects by interacting with specific molecular targets, such as receptors or enzymes, and modulating their activity. The deuterium atoms in this compound can provide insights into the binding interactions and metabolic pathways of the parent compound, helping to elucidate its pharmacological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific isotopic labeling, which allows for detailed studies of the parent compound’s behavior. The presence of deuterium atoms provides distinct advantages in NMR spectroscopy and metabolic studies, making it a valuable tool in scientific research .

Properties

Molecular Formula

C22H24FN3O2

Molecular Weight

387.5 g/mol

IUPAC Name

3-[1,1,2,2,3,3-hexadeuterio-3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl]-1H-benzimidazol-2-one

InChI

InChI=1S/C22H24FN3O2/c23-18-8-6-16(7-9-18)21(27)17-10-14-25(15-11-17)12-3-13-26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-9,17H,3,10-15H2,(H,24,28)/i3D2,12D2,13D2

InChI Key

VNLMLHDKNUIWNM-PJCNISHOSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCC(CC1)C(=O)C2=CC=C(C=C2)F)C([2H])([2H])N3C4=CC=CC=C4NC3=O

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCN3C4=CC=CC=C4NC3=O

Origin of Product

United States

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